Nifuron

Description

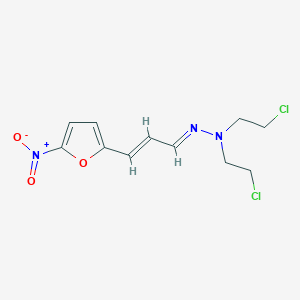

Structure

2D Structure

3D Structure

Properties

CAS No. |

19819-47-7 |

|---|---|

Molecular Formula |

C11H13Cl2N3O3 |

Molecular Weight |

306.14 g/mol |

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]ethanamine |

InChI |

InChI=1S/C11H13Cl2N3O3/c12-5-8-15(9-6-13)14-7-1-2-10-3-4-11(19-10)16(17)18/h1-4,7H,5-6,8-9H2/b2-1+,14-7+ |

InChI Key |

ZKWWRCVSLWBZMJ-KGYSUWQBSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN(CCCl)CCCl |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=N/N(CCCl)CCCl |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN(CCCl)CCCl |

Other CAS No. |

19819-47-7 |

Synonyms |

(5'-nitro-2'-furyl)acrylidene bis(2- chloroethyl)hydrazone nifuron |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Nifuron

Foundational Synthetic Pathways for Nifuron Analogues

The creation of the essential 5-nitrofuran scaffold, the key building block for this compound-type compounds, relies on established and well-documented organic synthesis pathways.

The primary and most conventional method for producing the nitrofuran scaffold involves the direct nitration of furan (B31954) derivatives. The synthesis of 5-nitro-2-furaldehyde (B57684), a crucial precursor for many nitrofuran compounds, exemplifies this approach. thermofisher.com A common industrial process begins with 2-furaldehyde, which is derived from biobased resources like hemicellulose. nih.govresearchgate.net Due to the sensitivity of the aldehyde group to the harsh conditions of nitration, it is typically first protected by reacting it with acetic anhydride (B1165640) to form 2-furaldehyde diacetate. prepchem.comchemicalbook.com

The nitration is then carried out on this protected intermediate. A mixture of fuming nitric acid and acetic anhydride is prepared at low temperatures (e.g., 0°C to -5°C), to which the 2-furaldehyde diacetate is added. prepchem.com After the reaction, the mixture is poured onto ice and neutralized to isolate the crude 5-nitro-2-furaldehyde diacetate. prepchem.com This intermediate is subsequently hydrolyzed, often using a mineral acid catalyst like sulfuric acid, to yield the final 5-nitro-2-furaldehyde product. prepchem.comgoogle.com

Another fundamental, albeit less direct, approach to forming the furan ring itself is the Paal-Knorr furan synthesis. wikipedia.orgambeed.com This classic reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to produce a substituted furan. organic-chemistry.orgalfa-chemistry.com While versatile, for the specific synthesis of 5-nitrofurans, the direct nitration of a pre-existing furan ring is the more common and direct pathway.

While effective, conventional batch nitration of furfural (B47365) is often plagued by poor reproducibility, low yields, and significant safety risks associated with the use of unstable nitrating agents. nih.govchemrxiv.org To address these challenges, modern synthetic chemistry has moved towards novel reaction conditions, with continuous flow synthesis emerging as a superior alternative. chemistryviews.org

Recent developments have focused on a continuous flow platform that enables the in situ generation of acetyl nitrate (B79036) from acetic anhydride and nitric acid. nih.govnih.gov This freshly prepared, mild nitrating agent is immediately reacted with furfural in a subsequent flow reactor. researchgate.net This strategy avoids the need to isolate the potentially explosive acetyl nitrate and minimizes the exposure of the sensitive furfural substrate to harsh conditions. nih.govchemistryviews.org The benefits of this approach are significant:

Enhanced Safety: Eliminates the handling and storage of unstable reagents. researchgate.net

High Reproducibility: Automated control over reaction parameters such as temperature, pressure, and residence time ensures consistent product quality. chemistryviews.org

Improved Yields: Optimized reaction conditions in the flow system can lead to higher yields compared to traditional batch methods. For example, the synthesis of nitrofurantoin (B1679001), a related nitrofuran, can be achieved in under five minutes with a 94% isolated yield using a flow setup. chemistryviews.org

Automation: The integration of sensors and process analytical technology (PAT) allows for remote operation and robust, long-term production runs. chemistryviews.orgnih.gov

This technology represents a major advancement, providing a safe, robust, and highly efficient platform for producing key nitrofuran intermediates. nih.gov

Design and Synthesis of this compound Derivatives for Mechanistic Elucidation

The synthesis of specifically designed derivatives is crucial for understanding how molecular structure influences chemical and biological activity. These efforts include creating libraries for structure-activity relationship studies and synthesizing labeled compounds for research tracing.

Structure-activity relationship (SAR) studies are fundamental to understanding the chemical features required for a compound's function. For nitrofurans, a primary derivatization strategy involves the condensation of the 5-nitro-2-furaldehyde core with various N-acylhydrazides or other amine-containing moieties. rsc.orgnih.gov This reaction typically forms a hydrazone linkage, creating a diverse library of analogues where the substituents can be systematically varied. nih.govekb.eg

Researchers have synthesized multiple sets of nitrofuran derivatives to build quantitative structure-activity relationship (QSAR) models. researchgate.netacs.orgresearchgate.net These studies have revealed key insights:

Electronic Effects are Dominant: QSAR equations consistently show that the activity of these compounds is strongly correlated with electronic parameters, such as the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E). nih.govacs.org This suggests that the ease of reduction of the nitro group is a critical, though not solely determining, factor. acs.orgnih.gov

Hydrophobicity is Less Important: In many of the studied series, no significant contribution from hydrophobic factors was found, indicating that lipophilicity is not a primary driver of activity for these particular analogues. acs.orgnih.govacs.org

Side Chain and Ring Structure Influence Selectivity: Modifications to the molecular periphery, such as replacing an azo group with an isosteric 1,2,4-oxadiazole (B8745197) ring and adding various alkylamine moieties, can significantly alter the selectivity of the compounds. mdpi.com For instance, one study synthesized a series of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles from different aminonitriles to probe these effects. mdpi.com

The table below summarizes representative series of nitrofuran derivatives synthesized for SAR studies.

| Series Description | Key Precursors | General SAR Finding | References |

| (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones with various R-substituents | 5-nitro-2-furaldehyde, substituted benzofuranones | Activity is primarily governed by electronic factors (Hammett constant, reduction potential); hydrophobic factors are not significant. | researchgate.net, acs.org |

| Hydrazones of 5-nitro-2-furaldehyde with adamantane (B196018) alkanohydrazides | 5-nitro-2-furaldehyde, adamantane alkanohydrazides | Activity is associated with increased lipophilicity and is influenced by conformational flexibility. Derivatives lacking the nitro group were inactive. | rsc.org |

| 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles | 5-nitro-2-furoic acid, various amidoximes | Modifications to the molecular periphery (the 3-substituent on the oxadiazole ring) led to high selectivity. | mdpi.com |

| N-acylhydrazone analogues with substitutions on aryl rings | 5-nitro-2-furaldehyde, various N-acylhydrazides | Identified potent analogues where metabolites, formed after reduction by nitroreductase, were the active species. | nih.gov |

To trace the fate of compounds in biological or environmental systems, analogues containing isotopic labels are synthesized. The synthesis of an 18F-labeled nitrofuran derivative for use as a Positron Emission Tomography (PET) imaging agent provides a clear example of this process. researchgate.netresearchgate.net

The synthesis was designed in two major stages: preparation of a suitable precursor followed by the radiofluorination step. researchgate.net

Precursor Synthesis: The precursor, (E)-(4-(3-(5-nitrofuran-2-yl)acryloyl)phenyl)boronic acid pinacol (B44631) ester, was synthesized via a Claisen-Schmidt condensation. 5-nitro-2-furaldehyde was reacted with 4-acetyl phenylboronic acid pinacol ester in glacial acetic acid with a catalytic amount of sulfuric acid. This produced the desired boronic ester precursor in a 72% yield. researchgate.net

Radiolabeling: The final radiolabeled compound, [18F]FNFP, was obtained through a copper-mediated radiofluorination of the aryl boronic ester precursor. This method avoids the need for azeotropic drying. The radiosynthesis was completed in approximately 85 minutes, resulting in the final product with a radiochemical yield of 38.4 ± 3% and high radiochemical purity (>99%). researchgate.netresearchgate.net

The table below outlines the key steps in the synthesis of this radiolabeled nitrofuran analogue.

| Step | Reactants | Product | Yield / Result | References |

| Precursor Synthesis | 5-nitro-2-furaldehyde, 4-acetyl phenylboronic acid pinacol ester | (E)-(4-(3-(5-nitrofuran-2-yl)acryloyl)phenyl)boronic acid pinacol ester | 72% | researchgate.net |

| Radiofluorination | Precursor, [18F]Fluoride, Copper catalyst source ([Cu(OTf)2(py)4]) | [18F]FNFP | 38.4 ± 3% Radiochemical Yield, >99% Purity | researchgate.net, researchgate.net |

Such labeled compounds are invaluable for studying the distribution, metabolism, and environmental fate of the nitrofuran class. epa.gov

Computational Approaches in this compound Synthesis Design

Computational chemistry has become an indispensable tool in modern synthetic design, offering insights that can rationalize reaction outcomes and guide the development of new derivatives.

Density Functional Theory (DFT) has been applied to model the nitration of furfural with acetyl nitrate. researchgate.netnih.gov These calculations help to elucidate the reaction mechanism, identify key intermediates, and rationalize the observed regioselectivity. nih.gov For example, computational studies confirmed the structure of reaction intermediates and provided insights into the base-induced rearomatization step leading to the final product. nih.gov

Furthermore, computational methods are used to study the physicochemical properties of nitrofuran compounds. Combined experimental and theoretical studies have investigated the thermodynamics of sublimation and dissolution for nitrofurans like nitrofurantoin and furazolidone. mdpi.comnih.govnih.gov DFT calculations of crystal lattice energy, for instance, show good agreement with experimental sublimation enthalpies, providing a deeper understanding of the solid-state properties that are critical for formulation and bioavailability. mdpi.comresearchgate.net

In the design of new derivatives, molecular docking is frequently employed. researchgate.net After synthesizing a new series of compounds, docking studies can be performed to model how these molecules might interact with specific biological targets, such as enzymes like nitroreductase. mdpi.comresearchgate.net This in silico analysis helps to rationalize the observed structure-activity relationships and provides a structural basis for designing next-generation compounds with improved properties. mdpi.com

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the most likely reaction pathways for the synthesis of complex molecules like this compound. nih.govnih.gov By modeling the electronic structure of reactants, transition states, and products, these methods can determine the energetics of a proposed reaction, thereby identifying the most favorable route.

For a hypothetical synthesis of this compound, which would likely involve the condensation of a hydrazine (B178648) derivative with a 5-nitrofuran-2-carbaldehyde derivative, quantum chemical calculations could be employed to:

Elucidate Reaction Mechanisms: Map the potential energy surface of the reaction to identify all possible intermediates and transition states. This would provide a step-by-step understanding of how the reactants are converted into the final product.

Calculate Activation Energies: Determine the energy barriers for each step in the proposed reaction pathways. The pathway with the lowest activation energy is generally the most kinetically favorable.

Predict Reaction Kinetics and Thermodynamics: By calculating the free energy changes (ΔG) for each step, it is possible to predict the spontaneity and equilibrium position of the reaction. This information is crucial for optimizing reaction conditions such as temperature and pressure.

A generalized approach to predicting the reaction pathway for a this compound-like molecule is presented in the table below, outlining the type of calculation and its specific purpose.

| Calculation Type | Purpose in this compound Synthesis Prediction |

| Geometry Optimization | Determine the lowest energy structures of reactants, intermediates, products, and transition states. |

| Frequency Calculation | Characterize stationary points as minima (reactants, products, intermediates) or first-order saddle points (transition states) and calculate zero-point vibrational energies. |

| Transition State Search (e.g., QST2, QST3, Berny optimization) | Locate the geometry of the transition state connecting reactants and products. |

| Intrinsic Reaction Coordinate (IRC) | Confirm that the identified transition state correctly connects the desired reactant and product minima on the potential energy surface. |

| Solvation Modeling (e.g., PCM, SMD) | Account for the effect of the solvent on the reaction energetics, providing a more realistic prediction of the reaction in a specific medium. |

These calculations, when applied systematically, can offer a deep understanding of the reaction landscape, guiding the synthetic chemist towards the most efficient and highest-yielding synthetic protocols.

Retrosynthetic Analysis Utilizing Computational Chemistry

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available precursors. the-scientist.com Computational tools have significantly enhanced this process by automating the identification of potential disconnections and suggesting viable synthetic routes. nih.govnih.gov

For this compound, a computational retrosynthetic analysis would begin with the target molecule and work backward, applying a set of predefined chemical transformation rules to identify potential precursors. This process would generate a tree of possible synthetic pathways. The feasibility of each proposed step could then be evaluated using quantum chemical calculations, as described in the previous section.

A typical workflow for a computational retrosynthetic analysis of this compound might involve the following steps:

Target Molecule Input: The structure of this compound is entered into the retrosynthesis software.

Disconnection Identification: The software identifies key functional groups and bonds in the this compound structure (e.g., the imine bond) as potential points for disconnection.

Precursor Generation: Based on a library of known chemical reactions, the program proposes precursor molecules that could form the target upon reaction. For this compound, this would likely suggest a 5-nitrofuran-2-carbaldehyde derivative and a corresponding hydrazine derivative.

Iterative Analysis: The process is repeated for the generated precursors until simple, readily available starting materials are identified.

The integration of quantum chemical calculations can further refine this process by providing a more accurate assessment of the viability of novel or less-established reaction steps proposed by the retrosynthesis algorithm. This synergy between rule-based retrosynthesis and first-principles calculations offers a powerful platform for the rational design of synthetic routes to this compound and its derivatives.

Molecular and Biochemical Mechanisms of Nifuron Action

Investigation of Primary Molecular Targets and Interactions

The antimicrobial activity of Nifuron, like other nitrofurans, is contingent upon its intracellular reduction by bacterial enzymes. This process initiates a cascade of events leading to cellular damage and inhibition of bacterial growth.

Enzymatic Reduction Pathways of this compound and Nitrofurans

The activation of this compound is a critical first step in its mechanism of action and is carried out by bacterial nitroreductases. These enzymes, which are not present in mammalian cells, provide the basis for the selective toxicity of nitrofurans against bacteria. While specific studies on this compound are limited, the enzymatic reduction pathways are well-characterized for the nitrofuran class.

Bacterial nitroreductases, such as the flavin-containing enzymes NfsA and NfsB in Escherichia coli, catalyze the reduction of the nitro group on the furan (B31954) ring. This process involves the transfer of electrons from cellular reducing equivalents, such as NADH or NADPH, to the nitrofuran compound. The reduction occurs in a stepwise manner, leading to the formation of highly reactive intermediates. The initial reduction product is a nitro anion radical, which can be further reduced to a nitroso derivative and subsequently to a hydroxylamine (B1172632) or amine metabolite.

The efficiency of this reduction process can vary between different bacterial species and is a key determinant of their susceptibility to nitrofuran antibiotics.

Formation and Reactivity of Nitroreductase-Generated Intermediates

The enzymatic reduction of this compound gives rise to a series of short-lived and highly reactive intermediates. These electrophilic species are the primary effectors of the drug's antimicrobial activity. The key reactive intermediates generated from nitrofurans include:

Nitro Anion Radicals: The single-electron reduction of the nitro group produces a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitrofuran, a process known as futile cycling, which generates superoxide (B77818) radicals and contributes to oxidative stress within the bacterial cell.

Nitroso and Hydroxylamine Derivatives: Further reduction leads to the formation of nitroso and hydroxylamine intermediates. These molecules are highly reactive electrophiles capable of covalently modifying a wide range of cellular macromolecules.

These reactive intermediates are non-specific in their targets and can interact with numerous cellular components, leading to widespread cellular dysfunction.

This compound's Impact on Cellular Macromolecules

The reactive intermediates generated from this compound's reduction are responsible for its damaging effects on essential cellular macromolecules, including ribosomal components and nucleic acids.

Interactions with Ribosomal Proteins and Ribonucleic Acids

One of the primary targets of activated nitrofurans is the bacterial ribosome. The electrophilic intermediates can form covalent adducts with ribosomal proteins and, to a lesser extent, ribosomal RNA (rRNA). This interaction disrupts the structure and function of the ribosome, leading to the inhibition of protein synthesis.

Studies on nitrofurans have shown that these compounds can interfere with the assembly of ribosomal subunits and inhibit the initiation of translation. The binding of nitrofuran intermediates to ribosomal proteins can cause conformational changes that impair the ribosome's ability to bind to messenger RNA (mRNA) and transfer RNA (tRNA), ultimately halting protein production. The broad and non-specific nature of this interaction with multiple ribosomal proteins makes the development of resistance through target site modification a rare event.

Damage to Deoxyribonucleic Acid (DNA) and Nucleic Acid Synthesis Inhibition

In addition to targeting ribosomes, the reactive intermediates of this compound can cause significant damage to bacterial DNA. These intermediates can form covalent adducts with DNA bases, leading to strand breaks, cross-linking, and other forms of damage. This damage disrupts the template function of DNA, thereby inhibiting both DNA replication and transcription.

The inhibition of nucleic acid synthesis is a critical component of the bactericidal activity of nitrofurans. By damaging the genetic material, this compound not only prevents the cell from replicating but also halts the synthesis of essential enzymes and proteins required for survival.

Perturbation of Microbial Biochemical Pathways

The widespread and non-specific reactivity of this compound's intermediates leads to the disruption of various essential biochemical pathways within the microbial cell. The inhibition of key metabolic processes further contributes to the antimicrobial effect of the drug.

Disruption of Energy Metabolism and Citric Acid Cycle

The citric acid cycle, or Krebs cycle, is a pivotal metabolic pathway in aerobic organisms, responsible for the oxidation of acetyl-CoA to generate ATP and reducing equivalents (NADH and FADH2). The reactive intermediates produced from the metabolic activation of nitrofurans are known to inhibit several enzymes within this critical cycle, thereby disrupting the cell's energy production. While direct studies on this compound's impact on the citric acid cycle are not extensively documented, the effects of related nitrofurans suggest a likely mechanism of action.

Table 1: Key Enzymes of the Citric Acid Cycle Potentially Affected by Nitrofuran Intermediates

| Enzyme | Function in Citric Acid Cycle | Potential Impact of Inhibition |

| Aconitase | Isomerizes citrate (B86180) to isocitrate. | Accumulation of citrate and disruption of the downstream pathway. |

| Isocitrate Dehydrogenase | Catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADH. | Reduction in NADH production and accumulation of isocitrate. |

| α-Ketoglutarate Dehydrogenase | Catalyzes the conversion of α-ketoglutarate to succinyl-CoA, producing NADH. | Depletion of succinyl-CoA and reduced NADH generation. |

| Succinate (B1194679) Dehydrogenase | Oxidizes succinate to fumarate, producing FADH2. | Decreased FADH2 production and accumulation of succinate. |

It is important to note that the susceptibility of these enzymes to inhibition by this compound's reactive metabolites would depend on the specific intermediates formed and their reactivity with the enzyme's active site or critical residues.

Inhibition of Protein Synthesis and Cell Wall Synthesis

The reactive intermediates of nitrofurans are also implicated in the widespread inhibition of protein synthesis. libretexts.org This occurs through their interaction with ribosomal proteins and other components of the translational machinery. By binding to these essential molecules, the intermediates can disrupt the formation of functional ribosomes and inhibit various stages of protein synthesis, from initiation to elongation and termination. libretexts.orgsigmaaldrich.com This non-specific targeting of numerous ribosomal components makes the development of resistance through a single mutation challenging for the bacteria.

While the primary mechanism of nitrofurans is often cited as the disruption of DNA, RNA, and protein synthesis, there is less direct evidence to suggest that this compound or other nitrofurans are primary inhibitors of cell wall synthesis. The process of bacterial cell wall synthesis involves a series of enzymatic steps that create the protective peptidoglycan layer. nih.govnih.gov Antibiotics that target this pathway, such as beta-lactams and glycopeptides, do so by inhibiting specific enzymes like transpeptidases or by binding to the peptide precursors. nih.gov While the widespread cellular damage caused by nitrofuran intermediates could indirectly affect cell wall maintenance and repair, it is not considered their principal mode of action.

Table 2: Comparison of Mechanisms of Action for Different Antibiotic Classes

| Antibiotic Class | Primary Target | Example Compounds |

| Nitrofurans | DNA, RNA, Protein Synthesis, Citric Acid Cycle Enzymes | This compound, Nitrofurantoin (B1679001) |

| Beta-lactams | Cell Wall Synthesis (Transpeptidases) | Penicillin, Amoxicillin |

| Glycopeptides | Cell Wall Synthesis (Peptide Precursors) | Vancomycin |

| Tetracyclines | Protein Synthesis (30S Ribosomal Subunit) | Tetracycline, Doxycycline |

| Macrolides | Protein Synthesis (50S Ribosomal Subunit) | Erythromycin, Azithromycin |

Exploration of Specific Metabolic Checkpoints Affected by this compound

Delving deeper into the metabolic disruption caused by this compound, it is plausible that specific metabolic checkpoints are particularly vulnerable. The citric acid cycle itself represents a series of critical checkpoints for cellular metabolism, and its inhibition has far-reaching consequences. For instance, the accumulation of citrate due to the inhibition of aconitase can have regulatory effects on other pathways, such as glycolysis.

Furthermore, the generation of reactive intermediates from this compound is dependent on the activity of bacterial nitroreductases. These enzymes, therefore, represent a key metabolic checkpoint for the activation of the drug. The levels of expression and activity of these nitroreductases can vary between different bacterial species and even strains, potentially influencing their susceptibility to this compound.

Structure Activity Relationship Sar and Computational Modeling of Nifuron Analogues

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For nitrofuran derivatives, these studies have been instrumental in identifying the key molecular properties that determine their antimicrobial efficacy.

Predictive QSAR models for nitrofuran derivatives have been developed to understand their antibacterial and antitubercular activities. These models are built using datasets of nitrofuran analogues with known biological activities, which are then correlated with a wide array of calculated molecular descriptors. The goal is to create a statistically robust model that can predict the activity of new, unsynthesized nitrofuran compounds.

For instance, QSAR models for the antitubercular activity of 126 nitrofuran derivatives have been successfully generated using methodologies like combinatorial protocol in multiple linear regression (CP-MLR) and partial least-squares (PLS) analysis. aimspress.com These models have demonstrated the ability to explain a significant portion of the variance in the observed biological activity within the training set of compounds. aimspress.com Similarly, QSAR studies on 5-nitrofuran derivatives have been conducted to understand their antibacterial activity against various bacterial strains. researchgate.net These models help in identifying compounds with potentially enhanced activity before their actual synthesis and testing, thereby streamlining the drug discovery process.

The biological activity of nitrofuran analogues is governed by a combination of electronic, steric, and hydrophobic properties of the molecule. QSAR studies have been crucial in identifying and quantifying the influence of these molecular descriptors.

Key findings from various studies on nitrofuran derivatives indicate that:

The presence of a furan (B31954) ring substituted with a nitro group is consistently identified as essential for their antimicrobial activity. aimspress.com

Electronic parameters , such as the Hammett substituent constant (σ) or the cyclic voltametric reduction potential, show a negative correlation with the inhibitory concentration (IC50) values against bacteria. This suggests that the electronic properties of substituents on the nitrofuran scaffold play a critical role in their mechanism of action. researchgate.netacs.org

Topological and constitutional descriptors also play a significant role. For example, a lower number of double bonds and certain fragments like thiazole (B1198619) and morpholine, coupled with the positive influence of Kier-Hall electrotopological states (Ss), have been associated with improved antitubercular activity. aimspress.com The distance between atoms, such as the gap between sulfur and oxygen atoms in some derivatives, has also been found to be a favorable factor for activity. aimspress.com

Hydrophobicity , while generally a crucial factor in drug action, has shown a less significant direct contribution in some QSAR models for nitrofuran derivatives. researchgate.netacs.org

A study on a series of 5-nitrofuran-2-yl derivatives identified 16 key descriptors from six different classes that influence antitubercular activity, as detailed in the table below. aimspress.com

| Descriptor Class | Influential Descriptors |

| Constitutional | Number of double bonds, number of sulphur atoms |

| Functional | Number of thiazole, morpholine, and thiophene (B33073) fragments |

| Atom Centered Fragments | Kier-Hall electrotopological states (Ss) |

| Topological | Minimum gap between sulphur and oxygen atoms (T(O…S)) |

| Galvez | GALVEZ class descriptors |

| 2D Autocorrelation | GATS4p |

This table summarizes key molecular descriptor classes and examples found to influence the antitubercular activity of nitrofuran derivatives.

While specific applications of machine learning and neural networks in the QSAR development for Nifuron are not detailed in the available literature, these techniques are increasingly being applied to the broader class of nitroaromatic compounds, which includes nitrofurans. Machine learning algorithms like random forests and support vector machines, as well as neural networks, are powerful tools for building sophisticated QSAR models, especially when dealing with large and complex datasets. nih.govyoutube.com

These advanced computational methods can capture non-linear relationships between molecular descriptors and biological activity that might be missed by traditional linear regression techniques. For nitroaromatic compounds, machine learning models have been developed to predict properties such as mutagenicity. nih.gov The application of these methods to nitrofuran analogues holds the potential to generate more accurate and predictive QSAR models, further aiding in the rational design of new therapeutic agents.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how nitrofuran analogues interact with their biological targets at a molecular level.

Molecular docking studies of various nitrofuran derivatives with E. coli nitroreductase (PDB ID: 1YLU) have revealed common binding interactions. For instance, a study on seven nitrofuran compounds showed that they interact with key amino acid residues at the active site of the enzyme, including glutamic acid (GLU 165), arginine (ARG 10 & 207), and serine (SER 12, 39, & 40). ajprd.comresearchgate.net These interactions are crucial for the proper positioning of the nitrofuran molecule within the active site, facilitating the reduction of the nitro group.

The table below illustrates the interacting amino acid residues for a representative nitrofuran analogue, hydroxymethyl nitrofurantoin (B1679001), at the active site of E. coli nitroreductase. ajprd.com

| Compound | Interacting Amino Acid Residues at the Active Site of E. coli Nitroreductase (1YLU) |

| Hydroxymethyl nitrofurantoin | Glutamic acid (GLU 165), Arginine (ARG 10 & 207), Serine (SER 12 & 39), Glutamine (GLN 142), Lysine (LYS 205) |

This table details the specific amino acid interactions observed in a molecular docking study of a nitrofuran analogue.

Computational methods are also employed to predict the binding affinity of nitrofuran analogues to their target receptors, typically expressed as a docking score in units of kcal/mol. A more negative docking score generally indicates a stronger binding affinity.

In a molecular docking study of several nitrofuran derivatives against E. coli nitroreductase, the binding affinities were predicted to range from -5.9 to -8.8 kcal/mol. ajprd.com These predicted affinities provide a quantitative measure to compare the potential efficacy of different analogues and to guide the design of new compounds with improved binding characteristics. For example, hydroxymethyl nitrofurantoin exhibited a strong predicted binding affinity of -8.8 kcal/mol. ajprd.com

The following table presents the predicted binding affinities of several nitrofuran analogues to E. coli nitroreductase. ajprd.com

| Nitrofuran Analogue | Predicted Binding Affinity (kcal/mol) |

| Hydroxymethyl nitrofurantoin | -8.8 |

| Nifuroxazide | -8.4 |

| 4-Hydroxy-nitrofurantoin | -8.3 |

| Nitrofurantoin (Standard) | -8.1 |

| Furazolidone | -7.6 |

| Nitrofurazone | -7.3 |

| Nifuroxime | -6.1 |

| Nifurtimox | -5.9 |

This interactive table showcases the computationally predicted binding affinities of various nitrofuran derivatives, offering a comparative view of their potential interaction strength with their biological target.

In Silico Screening and Compound Prioritization for Research

The advancement of computational chemistry has provided powerful tools for the in silico screening and prioritization of novel chemical entities, a strategy that has been effectively applied to the study of nitrofuran analogues. This approach allows for the rational design and selection of compounds with potentially enhanced biological activities and desired physicochemical properties before their actual synthesis and in vitro testing.

Research into N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, a class of nitrofuran derivatives, has demonstrated the utility of computational methods in identifying promising new agents. nih.gov These studies leverage computational models to predict the activity of designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Table 1: Key Structural Features of Nitrofuran Analogues and Their Predicted Impact on Activity

| Structural Moiety | Modification | Predicted Impact on Activity |

| 5-Nitrofuryl Group | Essential for activity | Modifications generally decrease or abolish activity |

| Hydrazide Linker | Alteration of length and flexibility | Influences conformational freedom and interaction with biological targets |

| Substituted Ring | Introduction of various substituents | Modulates lipophilicity, electronic properties, and steric interactions, significantly impacting activity |

In silico screening typically involves a hierarchical approach. Initially, large virtual libraries are subjected to rapid screening methods, such as pharmacophore modeling and molecular docking, to identify compounds that are likely to bind to a specific biological target. These initial hits are then subjected to more rigorous computational analyses, such as molecular dynamics simulations and binding free energy calculations, to refine the predictions and prioritize the compounds for synthesis and biological evaluation.

For example, in the design of novel trypanocidal agents based on the nitrofuran scaffold, computational models have been used to identify key structural features that contribute to activity against Trypanosoma cruzi. nih.gov These models have highlighted the importance of the 5-nitrofuran group for activity and have guided the selection of substituents on other parts of the molecule to enhance efficacy.

The prioritization of compounds for further research is based on a combination of factors derived from the in silico analysis, including:

Predicted Biological Activity: Compounds with the highest predicted affinity for the target are prioritized.

Pharmacokinetic Properties: Computational models can predict absorption, distribution, metabolism, and excretion (ADME) properties, allowing for the early identification of compounds with potentially favorable pharmacokinetic profiles.

Novelty and Synthesizability: The novelty of the chemical structure and the feasibility of its chemical synthesis are also important considerations in the prioritization process.

The successful application of in silico screening and compound prioritization in the study of nitrofuran analogues has demonstrated the potential of this approach to accelerate the discovery of new and effective chemical agents for various research applications.

Microbial Resistance Mechanisms to Nitrofuran Compounds

Genetic Basis of Resistance Development

The foundation of nitrofuran resistance lies in the genetic alterations within the bacterial genome. These changes primarily affect the enzymes responsible for activating the nitrofuran prodrug.

The primary mechanism of resistance to nitrofurans in bacteria like Escherichia coli involves mutations in the genes encoding nitroreductases, specifically nfsA and nfsB. nih.govoup.com These enzymes are responsible for the reductive activation of nitrofuran compounds. nih.gov The activation process generates reactive intermediates that are toxic to the bacteria. drugbank.com

Mutations in nfsA and nfsB can lead to several outcomes that confer resistance:

Loss-of-function mutations: These are the most common type of mutations and can include deletions, insertions, or point mutations that result in a non-functional or truncated nitroreductase enzyme. nih.govnih.gov

Reduced enzyme activity: Some mutations may not completely inactivate the enzyme but can alter its structure, leading to reduced affinity for the nitrofuran substrate or a lower catalytic rate.

Studies have shown that a stepwise accumulation of mutations is often observed. Initial, low-level resistance is typically associated with mutations in the nfsA gene. nih.gov Subsequent mutations in the nfsB gene can then lead to higher levels of resistance. nih.govmcmaster.ca The inactivation of both genes is a common finding in clinical isolates with high-level resistance to nitrofurans. oup.comnih.gov For instance, insertion sequences like IS1, IS30, and IS186 have been found to integrate into nfsA, while IS1, IS2, and IS5 have been observed in nfsB, leading to their inactivation. nih.gov

While mutations in nfsA and nfsB are the predominant cause of nitrofuran resistance, other genetic loci have also been implicated. One such gene is ribE, which encodes 6,7-dimethyl-8-ribityllumazine (B135004) synthase, an essential enzyme in the riboflavin (B1680620) biosynthesis pathway. nih.govnih.gov Riboflavin is a precursor to flavin mononucleotide (FMN), which is a crucial cofactor for the NfsA and NfsB nitroreductases. nih.govnih.gov

A deletion in the ribE gene has been shown to contribute to nitrofurantoin (B1679001) resistance in E. coli. nih.gov This deletion results in a loss of amino acids in the active site of the lumazine (B192210) synthase, impairing its function. nih.gov The reduced availability of the FMN cofactor, in turn, decreases the activity of the nitroreductases, leading to reduced activation of the nitrofuran prodrug and consequently, resistance. nih.govnih.gov However, mutations in ribE are observed less frequently in clinical isolates compared to mutations in nfsA and nfsB. nih.gov

Horizontal gene transfer (HGT) is a significant mechanism for the spread of antibiotic resistance genes among bacteria. nih.govfrontiersin.org While chromosomal mutations in nitroreductase genes are the primary cause of nitrofuran resistance, HGT can also play a role, particularly through the transfer of plasmids. frontiersin.orgmdpi.com

Plasmids are mobile genetic elements that can carry various genes, including those conferring antibiotic resistance. frontiersin.org In the context of nitrofuran resistance, the plasmid-mediated acquisition of efflux pump genes, such as oqxAB, has been associated with reduced susceptibility to nitrofurantoin. nih.govnih.gov These efflux pumps can actively transport the antibiotic out of the bacterial cell, preventing it from reaching its intracellular target.

The gastrointestinal tract, with its high density and diversity of bacteria, is considered a major site for HGT, allowing for the potential spread of resistance genes between different bacterial species. nih.gov While the spread of nitrofuran resistance is not predominantly attributed to HGT, the presence of resistance genes on mobile elements in some strains highlights the potential for this mechanism to contribute to the dissemination of resistance. nih.govmdpi.com

Biochemical Mechanisms of Resistance

The genetic alterations described above translate into specific biochemical changes within the bacterial cell that underpin the resistance phenotype.

The core biochemical mechanism of nitrofuran resistance is the impairment of the enzymatic activation pathway. nih.govmdpi.com Nitrofurans are prodrugs that must be reduced by bacterial nitroreductases to form highly reactive electrophilic intermediates. drugbank.com These intermediates are the active form of the drug and are responsible for its antibacterial effects. drugbank.com

Once activated, the reactive intermediates of nitrofurans have multiple targets within the bacterial cell. drugbank.com A primary mode of action is the non-specific binding to bacterial ribosomal proteins, which leads to the inhibition of protein synthesis. oup.comdrugbank.com These intermediates can also damage other macromolecules, including DNA. chemicalbook.com

While the primary mechanism of resistance is the prevention of drug activation, modifications of the drug's target sites can also contribute to resistance against other classes of antibiotics. researchgate.net This can occur through spontaneous mutations in the genes encoding the target proteins. researchgate.net For nitrofurans, because the activated drug attacks multiple targets non-specifically, the development of resistance through target site modification is less common. drugbank.com The multi-target nature of activated nitrofurans is a key reason why the development of clinically significant resistance has been relatively slow. drugbank.com

Efflux Pump Overexpression in Resistant Microbial Models

The overexpression of efflux pumps is a significant mechanism contributing to microbial resistance against various antimicrobial agents, including nitrofuran compounds like Nifuron. mdpi.combohrium.com These pumps are transport proteins located in the bacterial cell membrane that actively extrude toxic substances, such as antibiotics, from the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. mdpi.comfrontiersin.org In the context of this compound resistance, the overexpression of specific efflux pumps can lead to a multidrug-resistant (MDR) phenotype. mdpi.comnih.gov

Several families of efflux pumps are involved in antibiotic resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the resistance-nodulation-cell division (RND) superfamily, and the multidrug and toxic compound extrusion (MATE) family. bohrium.com The RND-type efflux pumps, in particular, are prominent in Gram-negative bacteria and are known to confer resistance to a wide range of antibiotics. nih.gov For instance, the AcrAB-TolC efflux system in Escherichia coli is a well-characterized RND pump, and its overexpression has been linked to resistance against various drugs. nih.gov While direct studies on this compound may be limited, the principles of efflux-mediated resistance to other nitrofurans, such as nitrofurantoin, are well-established and provide a model for understanding this compound resistance. nih.gov

The overexpression of these efflux pump genes can be triggered by exposure to the antibiotic itself or other environmental stressors. mdpi.com This leads to an increased capacity of the bacterium to expel this compound, preventing it from reaching its intracellular targets and exerting its antimicrobial effect. The regulation of these pumps is often controlled by transcriptional repressors, and mutations in these regulatory genes can lead to constitutive overexpression of the efflux pump. mdpi.com

Table 1: Major Efflux Pump Families and Their Role in Antibiotic Resistance

| Efflux Pump Family | Energy Source | Known Substrates | Role in Resistance |

|---|---|---|---|

| ATP-binding cassette (ABC) | ATP hydrolysis | Various drugs, metabolic products | Contribute to multidrug resistance by actively pumping out antibiotics. bohrium.com |

| Major facilitator superfamily (MFS) | Proton motive force | Wide range of substrates including sugars, ions, and drugs | A diverse family with many members involved in antibiotic efflux. bohrium.com |

| Small multidrug resistance (SMR) | Proton motive force | Quaternary ammonium (B1175870) compounds, biocides, some antibiotics | Confer resistance to a limited range of toxic compounds. bohrium.com |

| Resistance-nodulation-cell division (RND) | Proton motive force | Broad spectrum of antibiotics, bile salts, and other toxic compounds | A major contributor to multidrug resistance in Gram-negative bacteria. bohrium.comnih.gov |

| Multidrug and toxic compound extrusion (MATE) | Sodium ion or proton gradient | Cationic drugs, fluoroquinolones | Involved in the extrusion of a variety of antimicrobial agents. mdpi.combohrium.com |

Evolutionary and Fitness Aspects of Microbial Resistance

The development of resistance to antimicrobial agents like this compound is not without consequences for the microorganism. The acquisition of resistance mechanisms can impose a biological cost, often referred to as a fitness cost.

Assessment of Fitness Costs Associated with this compound Resistance in Microbial Populations

The acquisition of resistance to this compound through mechanisms such as efflux pump overexpression often comes at a physiological cost to the bacterium. gardp.org This fitness cost can manifest as a reduced growth rate, decreased virulence, or other impairments in cellular functions in the absence of the antibiotic. gardp.orgmdpi.com The underlying reason for this cost is that the genetic mutations or alterations required for resistance can disrupt normal cellular processes. gardp.org For example, the over-expression of an efflux pump requires a significant allocation of cellular energy and resources, which could otherwise be used for growth and reproduction. mdpi.com

The magnitude of the fitness cost is a critical factor in determining the stability and spread of resistance in a population. gardp.org If the cost is high, resistant strains may be outcompeted by their susceptible counterparts when the antibiotic is not present. mdpi.com However, compensatory mutations can arise, which alleviate the fitness cost associated with resistance without compromising the resistance phenotype itself. gardp.org These secondary mutations can restore the fitness of the resistant strain, allowing it to persist in the population even without antibiotic pressure.

Studies on other antibiotics have shown that the fitness cost of resistance can vary depending on the specific resistance mechanism, the bacterial species, and the environmental conditions. nih.gov For instance, a meta-analysis of antibiotic resistance mutations found that while many mutations were costly, the extent of the cost varied significantly across different drug classes and bacterial species. nih.gov

Dynamics of Resistance Evolution in Controlled Laboratory Settings

Controlled laboratory evolution experiments provide valuable insights into the dynamics of resistance evolution. In such settings, microbial populations are exposed to gradually increasing concentrations of an antibiotic, allowing for the selection and characterization of resistant mutants. These studies can reveal the evolutionary trajectories leading to resistance and the associated fitness trade-offs.

A study using a soft agar (B569324) gradient evolution (SAGE) system demonstrated that the evolution of resistance to one antibiotic, chloramphenicol (B1208), could impact the subsequent evolution of resistance to other antibiotics, including nitrofurantoin. nih.gov The initial resistance to chloramphenicol conferred a significant fitness cost, which in turn slowed the rate at which resistance to nitrofurantoin emerged. nih.gov This suggests that the fitness landscape of antibiotic resistance is complex, with trade-offs and epistatic interactions between different resistance mutations.

Genome sequencing of resistant strains evolved in the laboratory can identify the specific mutations responsible for resistance and any compensatory mutations that arise. nih.gov These studies often reveal distinct evolutionary paths to resistance, even within a single population, highlighting the adaptability of microorganisms. nih.gov The speed at which bacteria adapt in these laboratory systems can serve as an indicator of the evolutionary rates and trajectories towards resistance. nih.gov

Advanced Analytical Methodologies for Nifuron Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental laboratory technique for separating the components of a mixture. youtube.com The process relies on the differential distribution of analytes between a stationary phase and a mobile phase. youtube.com For Nifuron research, liquid and gas chromatography are the most prominent methods, each suited for different aspects of analysis.

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High-Pressure Liquid Chromatography (UHPLC), are indispensable tools for the analysis of nitrofuran compounds, including this compound. uj.ac.zanih.gov These techniques separate compounds based on their interactions with a solid stationary phase (typically packed in a column) as a liquid mobile phase carries the sample through. nih.gov UHPLC systems operate at significantly higher pressures than conventional HPLC, allowing for the use of smaller particle-sized columns, which results in higher resolution, improved sensitivity, and faster analysis times. youtube.com

The primary application of HPLC and UHPLC in this compound research is the separation and quantification of the parent drug and its non-volatile metabolites from complex biological or environmental samples. nih.govnih.gov Due to the thermal instability of many nitrofuran metabolites, liquid chromatography is often preferred over gas chromatography. A common strategy involves the derivatization of nitrofuran metabolites with agents like 2-nitrobenzaldehyde (B1664092) (NBA) to create stable, detectable products prior to analysis. nih.govnih.gov

Research has demonstrated the successful application of these methods for detecting nitrofuran residues in various matrices. For instance, a validated UHPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS) has been developed for the simultaneous determination of eight nitrofuran metabolites in animal tissues and eggs, achieving decision limits (CCα) between 0.27 to 0.35 μg kg⁻¹. nih.govnih.gov Similarly, an isotope dilution LC-MS/MS method for analyzing nitrofuran metabolites in honey reported detection capabilities (CCβ) ranging from 0.12 to 0.56 μg/kg. nih.gov

Interactive Table: HPLC/UHPLC Methods for Nitrofuran Analysis

| Technique | Matrix | Target Analytes | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|---|

| UHPLC-MS/MS | Animal Tissues, Eggs | 8 Nitrofuran Metabolites | - | - | MS/MS | CCα values: 0.27-0.35 μg kg⁻¹ | nih.gov, nih.gov |

| LC-ESI-MS/MS | Honey | 4 Nitrofuran Metabolites | - | - | ESI-MS/MS | CCβ values: 0.12-0.56 μg/kg | nih.gov |

| HPLC-UV | Human Plasma | Nifuratel | C18 (5µm, 4.6x250mm) | Methanol:Water (45:55, v/v) | UV (254 nm) | LOQ: 0.5 ng/mL | nih.gov |

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. mdpi.com In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. mdpi.com GC is particularly well-suited for the analysis of volatile organic compounds (VOCs). nih.gov

In the context of this compound research, GC, especially when coupled with mass spectrometry (GC-MS), is the method of choice for identifying and quantifying volatile metabolites. While the parent nitrofuran compounds and their primary tissue-bound metabolites are often thermally labile and better suited for LC-MS, any metabolic pathways that result in the formation of volatile breakdown products can be investigated using GC. mdpi.com The process typically involves extracting the volatile compounds from the sample matrix, often using a solvent or headspace solid-phase microextraction (HS-SPME), followed by injection into the GC system. mdpi.com The high resolving power of GC separates the volatile components, which are then detected and identified by the mass spectrometer. nih.gov This approach has been successfully used to profile volatile metabolites from various biological sources and to detect residues of other pesticides and their metabolites. nih.govresearchgate.net

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It is an extremely sensitive and specific technique used for both qualitative and quantitative analysis. In this compound research, MS is critical for confirming the structure of the parent compound and its metabolites, often at very low concentrations. nih.gov

For LC-MS analysis, the compounds eluting from the chromatography column must be ionized before they can be analyzed by the mass spectrometer. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common atmospheric pressure ionization (API) sources used for this purpose. libretexts.org

Electrospray Ionization (ESI) is a soft ionization technique that is highly effective for polar, large, and thermally labile molecules, such as nitrofuran metabolites. libretexts.orgresearchgate.net In ESI, a high voltage is applied to a liquid sample to create an aerosol, from which ions are generated as the solvent evaporates. libretexts.org This method is particularly advantageous because it typically produces multiply charged ions for high molecular weight compounds, effectively extending the mass range of the analyzer. libretexts.org ESI is the most frequently used ionization source for the analysis of nitrofuran residues. nih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, but it is generally more suitable for less polar and smaller volatile compounds. jfda-online.com In APCI, the sample is first vaporized in a heated nebulizer. A corona discharge then creates reactant ions from the mobile phase, which in turn ionize the analyte molecules through chemical reactions (proton transfer or adduct formation). jfda-online.comnih.gov The choice between ESI and APCI depends largely on the polarity and thermal stability of the analyte. researchgate.net

Interactive Table: Comparison of ESI and APCI Ionization Techniques

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

|---|---|---|

| Principle | Ionization occurs by creating a fine spray of charged droplets in a strong electric field. libretexts.org | Ionization is achieved via gas-phase ion-molecule reactions initiated by a corona discharge. jfda-online.com |

| Analyte Suitability | Polar, large, and thermally labile molecules (e.g., proteins, peptides, nitrofuran metabolites). researchgate.net | Less polar, smaller, and more volatile molecules that are stable enough to be vaporized. jfda-online.com |

| Ionization Mechanism | Desolvation of pre-charged ions from solution. libretexts.org | Primarily proton transfer or adduct formation in the gas phase. nih.gov |

| Common Application for Nitrofurans | Preferred method for nitrofuran metabolites due to their polarity and thermal lability. nih.gov | Can be used, but generally less sensitive than ESI for this class of compounds. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which is a critical capability for the identification of unknown metabolites. mdpi.com Instruments like Time-of-Flight (TOF), Orbitrap, and Ion Cyclotron Resonance (ICR) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range. nih.gov

This high accuracy allows for the determination of the elemental formula of an unknown compound from its measured mass. nih.gov For this compound metabolism studies, where researchers may be searching for previously uncharacterized breakdown products, HRMS is invaluable. By comparing the accurately measured mass of a potential metabolite with calculated masses of possible elemental compositions, the number of candidate structures can be significantly narrowed down. sciex.com This capability is especially crucial for distinguishing between isomers or other compounds that have the same nominal mass but different exact masses (isobaric compounds). nih.gov

Tandem Mass Spectrometry, or MS/MS, is a technique where two mass analyzers are used in series to significantly increase specificity and provide structural information. nih.govnih.gov In a typical MS/MS experiment for this compound analysis, the first mass analyzer selects the precursor ion of interest (e.g., the derivatized this compound metabolite). This selected ion is then passed into a collision cell, where it is fragmented by colliding with an inert gas. The resulting product ions are then analyzed by the second mass analyzer, generating a fragmentation spectrum. nih.gov

This fragmentation spectrum is highly characteristic of the precursor ion's structure, acting as a molecular fingerprint. youtube.com By analyzing the fragmentation pattern, researchers can confirm the identity of a known metabolite by matching its spectrum to that of a reference standard or elucidate the structure of an unknown metabolite. nih.govnih.gov This technique, often operated in Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantification and confirmation of trace-level nitrofuran residues in food and environmental samples due to its exceptional selectivity and sensitivity. nih.gov

Spectroscopic and Other Advanced Detection Methods

The characterization and quantification of this compound in various contexts rely on a suite of advanced analytical methodologies. Spectroscopic techniques are fundamental to elucidating its chemical structure, determining its concentration, and studying its interactions with other molecules. Concurrently, electrochemical methods offer sensitive detection capabilities, while effective sample preparation is paramount for accurate analysis in complex biological and environmental samples.

UV-Vis Spectroscopy for Concentration Determination and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used for both quantitative and qualitative analysis of substances. process-insights.com It operates by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. process-insights.com

For quantitative analysis, the concentration of an analyte in a solution can be determined using the Beer-Lambert law, which states that there is a linear relationship between the absorbance and the concentration of an absorbing species. eag.com To determine the concentration of this compound, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at a specific wavelength (λmax) where the compound absorbs light most strongly. pro-analytics.net The concentration of this compound in an unknown sample can then be calculated by measuring its absorbance and interpolating from the calibration curve. pro-analytics.net This method is valued for its simplicity and speed compared to chromatographic techniques. eag.com

UV-Vis spectroscopy is also a powerful tool for studying the interactions between molecules. nih.gov For instance, research on the related compound nitrofurantoin (B1679001) has utilized UV-Vis spectroscopy to investigate its binding to proteins like human serum albumin (HSA). nih.gov When a small molecule like this compound binds to a larger molecule, changes in the electronic environment can lead to alterations in the UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity (hyperchromic or hypochromic effect). nih.gov By systematically titrating one component while monitoring these spectral changes, researchers can characterize the binding events and determine binding constants.

Table 1: Illustrative UV-Vis Spectroscopic Data for this compound Concentration

| This compound Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.152 |

| 2.5 | 0.380 |

| 5.0 | 0.761 |

| 7.5 | 1.141 |

| 10.0 | 1.522 |

Note: This table presents hypothetical data to illustrate the linear relationship between concentration and absorbance as described by the Beer-Lambert Law.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. core.ac.ukcore.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uknih.gov The technique is based on the magnetic properties of certain atomic nuclei, most commonly hydrogen (¹H-NMR) and carbon-13 (¹³C-NMR). nih.govyoutube.com

In an NMR spectrum, several key parameters are analyzed:

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a nucleus is determined by its local electronic environment, providing clues about the type of atom and its neighboring functional groups. core.ac.ukcore.ac.uk

Integration: The area under an NMR signal is proportional to the number of nuclei generating that signal, allowing for the determination of the relative ratio of different types of protons in the molecule. core.ac.uk

Coupling Constant (J): This value, measured in Hertz (Hz), describes the interaction between neighboring nuclei and provides information about the connectivity of atoms. core.ac.ukcore.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key this compound Moieties

| Functional Group | Atom Type | Predicted Chemical Shift (δ) ppm |

| Furan (B31954) Ring | C-H | 6.5 - 8.0 |

| Furan Ring | C-NO₂ | ~150 |

| Imine | C=N | 160 - 170 |

| Imine | N-H | Variable, broad |

| Carbonyl | C=O | 165 - 175 |

Note: These are approximate chemical shift ranges and can vary based on the specific molecular structure and solvent used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present within a molecule. youtube.com The method is based on the principle that chemical bonds vibrate at specific frequencies. bellevuecollege.edu When a molecule is irradiated with infrared light, its bonds absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending), resulting in an IR spectrum that serves as a molecular "fingerprint". youtube.combellevuecollege.edu

For this compound, IR spectroscopy can confirm the presence of its key structural components. The spectrum would be expected to show characteristic absorption bands for the nitro group, the furan ring, the carbon-nitrogen double bond (imine), and the carbonyl group. libretexts.orgyoutube.com The specific position, intensity, and shape of these peaks provide strong evidence for the compound's chemical makeup. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Nitro Group (R-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Furan Ring (C-O-C) | C-O Stretch | 1000 - 1300 |

| Imine (C=N) | C=N Stretch | 1640 - 1690 |

| Carbonyl (C=O) | C=O Stretch | 1670 - 1780 |

| Amine (N-H) | N-H Bend | 1550 - 1650 |

Source: General IR absorption data. libretexts.orgpressbooks.pub

Electrochemical and Potentiometric Methods for Characterization

Electrochemical methods, which investigate the interplay between electrical energy and chemical change, offer highly sensitive approaches for the analysis of electroactive compounds like this compound. escholarship.org Techniques such as voltammetry can be used to study the oxidation and reduction behavior of a molecule. The nitroaromatic structure of this compound makes its nitro group susceptible to electrochemical reduction, a property that can be exploited for sensitive detection and quantification.

Potentiometry measures the difference in electrical potential between two electrodes in an electrochemical cell under static conditions of near-zero current. libretexts.orglibretexts.org A key application of potentiometry is the use of ion-selective electrodes (ISEs), which are sensors that respond specifically to the activity of a particular ion in a solution. libretexts.orgyoutube.com While requiring specific development, an ISE with a membrane tailored to selectively bind this compound could be engineered. Such a sensor would allow for the direct, rapid, and low-cost measurement of this compound concentrations in various samples without extensive preparation. youtube.comresearchgate.net The potential of the indicator electrode would be directly related to the concentration of the analyte according to the Nernst equation. libretexts.org

The development of these electrochemical sensors involves several key components:

Indicator Electrode: The electrode whose potential is sensitive to the analyte's concentration. libretexts.orgyoutube.com

Reference Electrode: An electrode with a stable, constant potential to provide a fixed reference point for the measurement. libretexts.orgyoutube.com

Ion-Selective Membrane: A specialized membrane designed to interact selectively with the target analyte (this compound).

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate analysis of this compound in complex samples, such as biological fluids or environmental media, is critically dependent on the initial sample preparation and extraction steps. cancer.gov The goal of these procedures is to isolate the target analyte from interfering matrix components, concentrate it to a detectable level, and transfer it into a solvent compatible with the subsequent analytical instrument. usp.orgresearchgate.net

Several extraction techniques are available, ranging from traditional methods to modern, miniaturized approaches.

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is crucial for achieving high extraction efficiency.

Solid-Phase Extraction (SPE): Widely used for its efficiency and versatility, SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge. usp.org The sorbent is chosen to retain the analyte, while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a different solvent. This technique is effective for cleaning up complex samples and concentrating the analyte. usp.org

Pressurized Fluid Extraction (PFE): This automated technique uses solvents at elevated temperatures and pressures to rapidly and efficiently extract analytes from solid or semi-solid samples. mdpi.com The high temperature increases extraction kinetics, while the high pressure keeps the solvent in a liquid state, leading to reduced extraction times and solvent consumption. mdpi.com

Thin-Film Microextraction (TFME): A modern, solvent-minimized approach where a thin film coated with a sorptive polymer is directly immersed in the sample. nih.gov The analyte adsorbs onto the film, which is then removed and the analyte is desorbed using a small amount of solvent for analysis. This method is considered a green analytical technique due to the minimal use of organic solvents. nih.gov

Table 4: Comparison of Extraction Techniques for this compound Analysis

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, low cost | Can be labor-intensive, uses large volumes of organic solvents |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High recovery, good selectivity, easily automated | Sorbent cost, potential for cartridge clogging |

| Pressurized Fluid Extraction (PFE) | Solvent extraction at high temperature and pressure | Fast, efficient, automated, low solvent use | High initial equipment cost |

| Thin-Film Microextraction (TFME) | Adsorption onto a polymer-coated film | Minimal solvent use, simple, high concentration factor | Potential for limited sample capacity, requires method development |

An article on the environmental research concerning the chemical compound "this compound" cannot be generated at this time. Extensive searches for scientific literature and data pertaining to the environmental fate and behavior of this compound have yielded no specific information on this particular compound.

Initial and subsequent targeted searches using the term "this compound" and its chemical identifiers, including the IUPAC name (2-chloro-N-(2-chloroethyl)-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]ethanamine) and CAS number (19819-47-7), did not retrieve any studies detailing its environmental degradation pathways, kinetics, mobility, or persistence. The search results did not provide the necessary data to address the user's specified outline, which includes:

Environmental Research on Nifuron S Fate and Behavior

Environmental Mobility and Persistence Studies

Leaching Potential in Different Soil Types

While information is available for other nitrofuran compounds and various pesticides, the strict requirement to focus solely on "Nifuron" prevents the use of this analogous data. One search result indicated "this compound" as a trade name for a product containing Nicosulfuron, but other chemical database results list "this compound" as a distinct chemical entity. This ambiguity, combined with the absence of any concrete environmental fate studies, makes it impossible to construct a scientifically accurate and informative article as requested.

Therefore, due to the lack of available data for the specific compound "this compound" in the public domain and scientific databases accessible through the search tools, the generation of the requested article is not possible.

Volatilization from Environmental Surfaces

Volatilization is the process by which a substance transitions from a solid or liquid state into a gaseous or vapor state, allowing it to move from soil or water surfaces into the atmosphere. The rate of volatilization for a chemical like this compound is governed by a combination of its intrinsic physicochemical properties and various environmental factors.

Key factors influencing the volatilization of a pesticide from environmental surfaces include its vapor pressure and its solubility in water. researchgate.net The tendency of a chemical to volatilize from moist soil or water is also influenced by temperature, with higher temperatures generally leading to increased volatilization. researchgate.net For instance, research on other pesticides has shown that vapor losses increase with rising air-flow rates and temperatures. researchgate.net

The interaction with soil particles is another critical determinant. Pesticides are adsorbed to soil components, particularly organic matter and clay. This adsorption reduces the amount of the chemical available to volatilize. researchgate.net The presence of water can significantly impact this process; water molecules can compete with nonpolar organic compounds for adsorption sites on soil particles, which can enhance the volatilization of the pesticide. researchgate.net Conversely, if the soil surface becomes dry, volatilization can be dramatically reduced as the compound binds more strongly to the soil particles. researchgate.net

Table 1: Illustrative Data on Factors Affecting Volatilization of a Hypothetical Pesticide This table presents hypothetical data to illustrate the principles of volatilization, as specific data for this compound is not available.

| Environmental Factor | Condition | Relative Volatilization Rate |

|---|---|---|

| Temperature | Low (10°C) | Low |

| High (30°C) | High | |

| Soil Moisture | Dry Surface | Very Low |

| Moist Surface | Moderate to High | |

| Air Flow | Calm | Low |

| Windy | High |

Modeling of this compound's Environmental Fate

Environmental fate models are crucial computational tools used to predict how a chemical will move and transform in the environment. nih.govrsc.org These models integrate data on a chemical's properties with information about environmental conditions to estimate its distribution and persistence.

Development and Validation of Environmental Fate Models

The development of an environmental fate model for a compound like this compound would involve several steps. Initially, a conceptual model is created to identify the key environmental compartments (e.g., soil, water, air, sediment) and the processes that govern the chemical's movement and degradation between them (e.g., volatilization, leaching, runoff, photolysis, biodegradation). nih.gov

Mathematical equations describing these processes are then assembled. These equations require input parameters derived from laboratory and field studies, such as soil half-life, water solubility, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc). acs.org For example, models like PESTFATE have been developed by combining existing water movement models with pesticide-specific submodels. researchgate.net

Validation is a critical step where the model's predictions are compared against real-world data collected from field or laboratory experiments. researchgate.net This process ensures the model is providing a reasonably accurate representation of the chemical's behavior. If discrepancies are found, the model's parameters or algorithms may be adjusted and re-validated. The Forum for Co-ordination of pesticide fate models and their Use (FOCUS) is an example of an initiative to harmonize the use of such models for regulatory purposes in the European Union. rsc.org

Table 2: Illustrative Input Parameters for an Environmental Fate Model This table shows examples of the types of data required for environmental fate modeling. The values are hypothetical and not specific to this compound.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Soil Half-Life (DT50) | 45 days | Indicates persistence in soil. acs.org |

| Water Solubility | 150 mg/L | Influences leaching and runoff potential. |

| Vapor Pressure | 1.5 x 10-6 Pa | Relates to the potential for volatilization. researchgate.net |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 300 L/kg | Describes the tendency to adsorb to soil organic matter. |

Simulation of this compound Distribution and Dissipation in Environmental Compartments

Once a model is developed and validated, it can be used to run simulations that predict the distribution and dissipation of a chemical like this compound in various environmental compartments over time. These simulations can estimate the Predicted Environmental Concentrations (PECs) in soil, surface water, and groundwater under different scenarios (e.g., varying application rates, soil types, and weather conditions). rsc.org

For example, a simulation could track the concentration of this compound in the topsoil layer following an application. It would account for losses due to degradation, uptake by plants, leaching to lower soil layers, and runoff into adjacent water bodies. The output of such simulations is often presented as a time-series graph showing the decline in concentration over time or as a mass balance indicating the percentage of the applied chemical that ends up in each environmental compartment. researchgate.net

These simulations are invaluable for risk assessment, as they can help to determine whether the use of a substance is likely to result in environmental concentrations that could pose a risk to non-target organisms.

Table 3: Illustrative Simulation of this compound Dissipation in a Soil Compartment This table provides a hypothetical example of how the concentration of a pesticide might change over time in a soil environment, as predicted by a simulation model. This data is not specific to this compound.